tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted phenyl derivative. One common method involves the use of tert-butyl carbamate and 2-fluoro-5-methylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the fluoro-substituted phenyl ring can produce a fully hydrogenated aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its pharmacokinetic properties and bioavailability are key factors in its development as a drug .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(2-bromo-5-fluorophenyl)-2-hydroxyethyl]carbamate
- tert-Butyl N-[1-(2-chloro-5-methylphenyl)-2-hydroxyethyl]carbamate
- tert-Butyl N-[1-(2-fluoro-5-ethylphenyl)-2-hydroxyethyl]carbamate
Uniqueness
tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C14H20FNO3 |
---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C14H20FNO3/c1-9-5-6-11(15)10(7-9)12(8-17)16-13(18)19-14(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,18) |
InChI Key |
GCUYNLOOYCCYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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